molecular formula C12H14N2O2 B1675568 7,8-dimethoxy-1H-3-benzazepin-2-amine CAS No. 57184-68-6

7,8-dimethoxy-1H-3-benzazepin-2-amine

Cat. No.: B1675568
CAS No.: 57184-68-6
M. Wt: 218.25 g/mol
InChI Key: WADYQLCXAVXCQZ-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1H-3-benzazepin-2-amine is a chemical compound with the molecular formula C12H14N2O2. It is a derivative of benzazepine, characterized by the presence of two methoxy groups at the 7th and 8th positions of the benzene ring and an amine group at the 2nd position of the azepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dimethoxy-1H-3-benzazepin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzazepine precursor.

    Methoxylation: Introduction of methoxy groups at the 7th and 8th positions using methanol and a suitable catalyst.

    Amination: Introduction of the amine group at the 2nd position through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the benzazepine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

7,8-Dimethoxy-1H-3-benzazepin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-1H-3-benzazepin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
  • 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-amine hydrochloride

Comparison: 7,8-Dimethoxy-1H-3-benzazepin-2-amine is unique due to its specific substitution pattern and the presence of both methoxy and amine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

57184-68-6

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

7,8-dimethoxy-1H-3-benzazepin-2-amine

InChI

InChI=1S/C12H14N2O2/c1-15-10-5-8-3-4-14-12(13)7-9(8)6-11(10)16-2/h3-6H,7H2,1-2H3,(H2,13,14)

InChI Key

WADYQLCXAVXCQZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C=CN=C(CC2=C1)N)OC

Canonical SMILES

COC1=C(C=C2C=CN=C(CC2=C1)N)OC

Appearance

Solid powder

57184-68-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY-127210 free base;  LY 127210;  LY127210.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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